![molecular formula C16H18F3NO3 B2901153 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 899733-80-3](/img/structure/B2901153.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TFPB is a synthetic compound that has been synthesized through various methods, and it has been found to have a range of biochemical and physiological effects. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide involves the reaction of 4-(trifluoromethyl)benzoic acid with 1,4-dioxaspiro[4.4]nonane-2-methanol in the presence of a coupling agent, followed by the addition of a dehydrating agent to form the final product.
Starting Materials
4-(trifluoromethyl)benzoic acid, 1,4-dioxaspiro[4.4]nonane-2-methanol, coupling agent, dehydrating agent
Reaction
Step 1: Dissolve 4-(trifluoromethyl)benzoic acid and 1,4-dioxaspiro[4.4]nonane-2-methanol in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature., Step 3: Add a dehydrating agent such as thionyl chloride (SOCl2) to the reaction mixture and heat under reflux for several hours., Step 4: Purify the crude product by column chromatography to obtain N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide as a white solid.
作用机制
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to target specific proteins, including the proteasome and histone deacetylases (HDACs), which play important roles in various cellular processes. By inhibiting these proteins, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide can modulate gene expression, cell proliferation, and cell survival. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of certain neurotransmitters, such as GABA and glutamate, which may contribute to its effects on the nervous system.
生化和生理效应
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have a range of biochemical and physiological effects, including inhibition of cell proliferation and survival, modulation of gene expression, modulation of neurotransmitter activity, and anti-inflammatory effects. In cancer cells, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In the nervous system, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of specific neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity for certain proteins and cellular processes. This allows researchers to target specific pathways and processes, which may be useful for studying the mechanisms of disease and developing new treatments. Additionally, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have low toxicity, which makes it a relatively safe compound for use in lab experiments. However, one limitation of using N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide is its limited solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide derivatives with improved solubility and bioavailability, which may enhance its potential as a therapeutic agent. Additionally, further research is needed to elucidate the mechanisms of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide and its effects on specific cellular processes. Finally, studies are needed to investigate the potential applications of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide in other areas of research, such as infectious diseases and metabolic disorders.
科学研究应用
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In immunology, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)12-5-3-11(4-6-12)14(21)20-9-13-10-22-15(23-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWSIUSHIIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

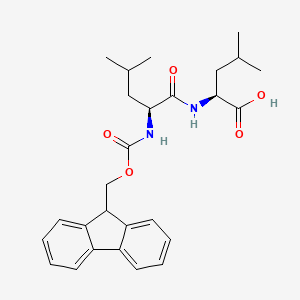
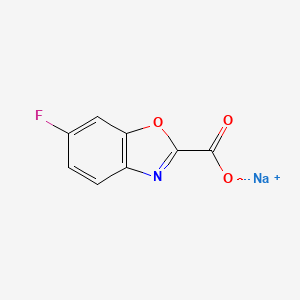
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)
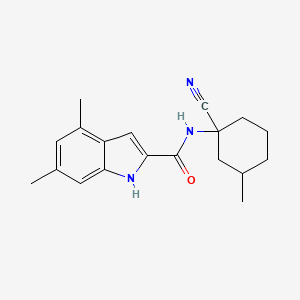
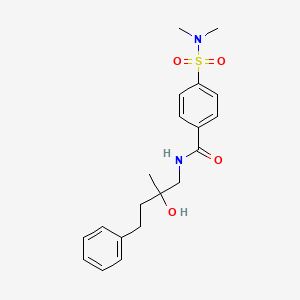
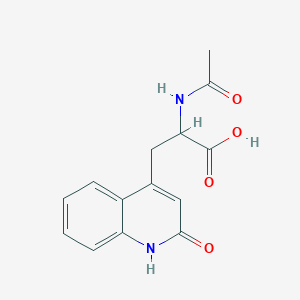
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2901083.png)
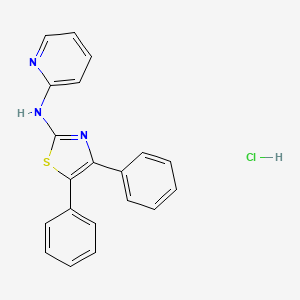
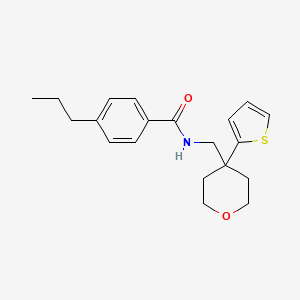
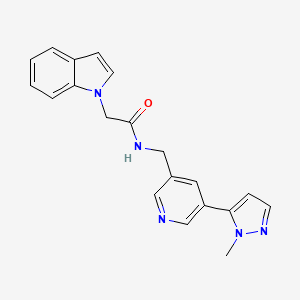
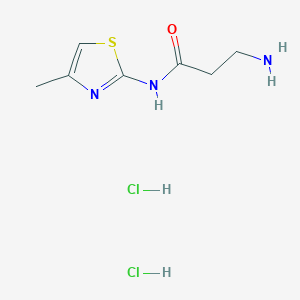
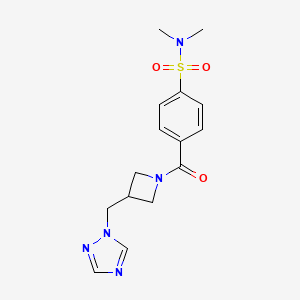
![N~1~-(2,6-dimethylphenyl)-2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2901090.png)
![4-Tert-butyl-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2901091.png)